Magnesium;carbonate;hydroxide;pentahydrate
Description
Overview and Chemical Nomenclature of Magnesium Carbonate Hydroxide (B78521) Pentahydrate (Dypingite: Mg₅(CO₃)₄(OH)₂·5H₂O)
Magnesium carbonate hydroxide pentahydrate, known mineralogically as Dypingite, is a hydrated basic carbonate of magnesium. geoscienceworld.org Its chemical formula is consistently reported as Mg₅(CO₃)₄(OH)₂·5H₂O. geoscienceworld.orgwikipedia.orgmindat.orgsintef.no This formula indicates that the compound is composed of five magnesium atoms, four carbonate groups, two hydroxide groups, and five molecules of water. Synthetic versions of this mineral are sometimes referred to as heavy magnesium carbonate. wikipedia.org
Dypingite belongs to the monoclinic crystal system, although its space group is not definitively known. wikipedia.orgwebmineral.com It typically appears as white, globular aggregates with a radiating internal structure and a pearly luster. geoscienceworld.orgwikipedia.org The mineral is brittle and can also be found in pale pink variations. wikipedia.orgmindat.org Dypingite is fluorescent, emitting a light blue color under ultraviolet light, and can also be phosphorescent, showing a yellow-green glow. geoscienceworld.org
The mineral was first identified in the Dypingdal serpentine-magnesite deposit in Snarum, Norway, from which it derives its name. wikipedia.orgmindat.orgsintef.no It is considered to be of late secondary origin, forming from cold, leaching solutions, often as a thin covering on serpentine (B99607) rock. geoscienceworld.orgmdpi.com
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | Mg₅(CO₃)₄(OH)₂·5H₂O | geoscienceworld.orgwikipedia.orgmindat.org |
| Molar Mass | 485.65 g/mol | wikipedia.org |
| Crystal System | Monoclinic | wikipedia.orgwebmineral.com |
| Color | White, pale pink | wikipedia.orgmindat.org |
| Luster | Pearly | geoscienceworld.orgwikipedia.org |
| Calculated Specific Gravity | 2.15 | geoscienceworld.orgwebmineral.com |
| Refractive Indices | nα = 1.508, nβ = 1.510, nγ = 1.516 | geoscienceworld.orgmindat.org |
Classification within the Hydrated Magnesium Carbonate System (e.g., Nesquehonite, Hydromagnesite (B1172092), Artinite, Barringtonite)
Dypingite is a member of a larger group of minerals known as hydrated magnesium carbonates. ngwm2024.se This system includes several distinct mineral phases that differ primarily in their degree of hydration and the ratio of carbonate to hydroxide ions. nih.gov These minerals often form under low-temperature, near-surface conditions and can transform from one to another with changes in temperature, humidity, and other environmental factors. taylorandfrancis.comresearchgate.net
The hydrated magnesium carbonate system comprises a variety of minerals, including:
Nesquehonite (MgCO₃·3H₂O): A trihydrate of magnesium carbonate, it is often considered a precursor to more stable forms like Dypingite and Hydromagnesite. mdpi.comwikipedia.org Nesquehonite is unstable at temperatures above 50°C. taylorandfrancis.com
Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O): Chemically very similar to Dypingite, Hydromagnesite differs by having one less water molecule in its structure. wikipedia.orgmindat.org Dypingite can be converted to Hydromagnesite by heating at 150°C. geoscienceworld.org Hydromagnesite is considered more stable and is a common weathering product of magnesium-rich rocks. wikipedia.orgnags.net
Artinite (Mg₂(CO₃)(OH)₂·3H₂O): A hydrated basic magnesium carbonate that occurs in low-temperature hydrothermal veins and serpentinized rocks, often in association with Hydromagnesite. wikipedia.orgrockidentifier.com
Barringtonite (MgCO₃·2H₂O): A dihydrate of magnesium carbonate, it is a less common mineral found on the surfaces of olivine (B12688019) basalt and is associated with Nesquehonite. webmineral.comazomining.comhandbookofmineralogy.org
Lansfordite (MgCO₃·5H₂O): A pentahydrate of magnesium carbonate that can dehydrate at room temperature to form Nesquehonite. wikipedia.org
The transformation between these phases is a key area of research. For example, Dypingite is considered an intermediate phase in the transformation of Nesquehonite to the more stable Hydromagnesite. mdpi.com The stability of these minerals generally decreases with a higher water content. rruff.info
| Mineral Name | Chemical Formula | Crystal System | Reference |
|---|---|---|---|
| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Monoclinic | wikipedia.org |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Monoclinic | wikipedia.org |
| Nesquehonite | MgCO₃·3H₂O | Monoclinic | wikipedia.orgmindat.org |
| Artinite | Mg₂(CO₃)(OH)₂·3H₂O | Monoclinic | wikipedia.org |
| Barringtonite | MgCO₃·2H₂O | Triclinic | azomining.comrruff.info |
| Lansfordite | MgCO₃·5H₂O | Monoclinic | ngwm2024.se |
Academic Significance and Research Landscape
The study of Dypingite and related hydrated magnesium carbonates has gained significant academic interest due to their relevance in several scientific and industrial fields. A primary driver of this research is the potential for these minerals to be used in carbon capture and storage (CCS) technologies. ngwm2024.seresearchgate.net The formation of stable magnesium carbonate minerals through the weathering of magnesium-rich rocks, such as serpentinites, represents a natural pathway for sequestering atmospheric CO₂. nags.netfao.org Research focuses on optimizing the engineered formation of these minerals to permanently store CO₂ captured from industrial sources. researchgate.netfao.org
Recent studies have explored the transformation pathways between different hydrated magnesium carbonates, such as from Nesquehonite to Dypingite and subsequently to the more stable Hydromagnesite. mdpi.comresearchgate.net Understanding these transformation kinetics is crucial for predicting the long-term stability of sequestered carbon. researchgate.net The solubility of these minerals is also a key parameter being investigated to better model their precipitation in both natural and engineered systems. researchgate.net
Furthermore, Dypingite has been identified as a promising material for environmental remediation. sintef.nongwm2024.se Its unique morphology and crystal structure are believed to contribute to its remarkable ability to remove heavy metals from contaminated water, leading to their long-term immobilization. sintef.no However, the full exploitation of Dypingite is hampered by ambiguities in its phase identification, as several "dypingite-like" phases with similar structures and X-ray diffraction patterns exist. researchgate.netresearchgate.net Current research aims to refine the structural understanding of Dypingite and this series of related phases to support its application in CO₂ sequestration and water purification. ngwm2024.seresearchgate.net
Historical Context of Research on Magnesium Carbonate Hydroxide Pentahydrate and Analogs
The mineral Dypingite was first officially described in 1970 by Gunnar Raade. geoscienceworld.orgsintef.no It was discovered as a new mineral species from a sample collected at the Dypingdal serpentine-magnesite deposit in Norway. geoscienceworld.orgnags.net The initial investigation involved microchemical tests and X-ray powder diffraction, which confirmed it was a previously unknown hydrated basic magnesium carbonate. nags.net The chemical formula was determined to be Mg₅(CO₃)₄(OH)₂·5H₂O. geoscienceworld.org
Research into the broader family of hydrated magnesium carbonates predates the discovery of Dypingite. Hydromagnesite was named in 1827, alluding to its composition as a hydrated magnesium carbonate. mindat.org Nesquehonite was described in 1890 from a coal mine in Nesquehoning, Pennsylvania, the locality for which it was named. wikipedia.org Artinite was first reported in 1902 in Italy and named after the Italian mineralogist Ettore Artini. wikipedia.orgrockidentifier.com Barringtonite was discovered later and named in 1965 for its type locality at Barrington Tops, Australia. handbookofmineralogy.org
Early research focused on the basic characterization of these minerals. However, in the 1970s, studies began to explore the relationships and transformations between them. It was shown that synthetic Nesquehonite could be altered to Hydromagnesite through an intermediate phase that exhibited an X-ray pattern similar to that of Dypingite. nags.net This intermediate was provisionally named "protohydromagnesite." nags.net For many years, information about Dypingite's crystal structure remained limited and inconsistent, creating challenges in its identification. sintef.no More recent research has focused on resolving these structural ambiguities and understanding the continuous series that exists between Dypingite and Hydromagnesite, connected by reversible hydration and dehydration processes. ngwm2024.seresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
CH11MgO9- |
|---|---|
Molecular Weight |
191.40 g/mol |
IUPAC Name |
magnesium;carbonate;hydroxide;pentahydrate |
InChI |
InChI=1S/CH2O3.Mg.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-3 |
InChI Key |
PWRJGELXVCNTCM-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.O.[OH-].[Mg+2] |
Origin of Product |
United States |
Advanced Characterization and Structural Elucidation
Diffraction-Based Structural Analysis
Diffraction techniques are fundamental in determining the crystal structure and phase purity of magnesium carbonate hydroxide (B78521) pentahydrate and its related forms. By analyzing the scattering patterns of X-rays, neutrons, or electrons, researchers can deduce the arrangement of atoms within the crystal lattice.
X-ray diffraction (XRD) is a primary tool for identifying crystalline phases of hydrated magnesium carbonates. rsc.orgacs.org The distinct diffraction patterns of minerals like nesquehonite (MgCO₃·3H₂O), dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), and giorgiosite (Mg₅(CO₃)₄(OH)₂·5-6H₂O) allow for their differentiation and quantification in mixed samples. rsc.orgmdpi.com For instance, XRD has been used to track the conversion of nesquehonite to other hydrated forms under various conditions. acs.org The patterns reveal characteristic peaks that serve as fingerprints for each mineral phase. researchgate.netresearchgate.net
Single-crystal X-ray diffraction (SCXRD) provides a more detailed picture, enabling the precise determination of the crystal structure, including bond lengths and angles. acs.org This technique has been crucial in characterizing novel hydrated magnesium carbonate phases, such as a recently discovered magnesium carbonate hexahydrate (MgCO₃·6H₂O). geo-leo.denih.gov SCXRD studies on nesquehonite under high pressure have revealed the existence of new dense polymorphs, offering insights into the stability and polymorphism of hydrated carbonates. acs.orgnih.gov However, detailed crystal structure information for some phases like dypingite and giorgiosite remains limited. rsc.org
| Compound | XRD d-spacing (Å) and Intensity | Crystal System |
| Giorgiosite | 5.80 (30), 4.44 (40), 3.97 (40), 3.40 (100), 3.29 (70), 2.92 (60), 2.46 (40) mindat.org | Monoclinic webmineral.com |
| Dypingite | 10.6 (100), 5.86 (90), 6.34 (60), 2.53 (50), 2.17 (50) minsocam.org | Not fully determined minsocam.org |
| Nesquehonite | JCPDS 8-479 researchgate.net | Monoclinic researchgate.net |
Neutron diffraction offers a complementary perspective to X-ray diffraction, particularly in locating hydrogen atoms within the crystal structure. This is due to the different scattering properties of neutrons, which are more sensitive to lighter elements. Neutron diffraction studies have been instrumental in refining the crystal structures of minerals like nesquehonite and hydromagnesite (B1172092), providing a clearer understanding of the hydrogen bonding networks that stabilize these hydrated compounds. researchgate.net
Electron diffraction is a powerful technique for investigating the nanostructural characteristics of materials. In the context of magnesium carbonate hydroxide pentahydrate, it can be used to analyze the crystal structure of very small crystals or finely crystalline aggregates that may not be suitable for single-crystal X-ray diffraction. This method has been employed to study the nanostructure of synthetic hydrated magnesium carbonates, providing valuable information on their morphology and crystal growth at the nanoscale. researchgate.net
Vibrational Spectroscopy for Bonding and Molecular Structure
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probe the molecular vibrations within a compound. These methods are highly sensitive to the chemical bonding and local environment of atoms, making them invaluable for characterizing magnesium carbonate hydroxide pentahydrate and related minerals.
FT-IR spectroscopy is widely used to identify the functional groups present in hydrated magnesium carbonates. researchgate.netresearchgate.netnih.gov The spectra of these compounds are characterized by distinct absorption bands corresponding to the vibrations of carbonate (CO₃²⁻), hydroxyl (OH⁻), and water (H₂O) groups. researchgate.net For example, the asymmetric stretching of the carbonate ion typically appears in the 1400-1500 cm⁻¹ region, while the out-of-plane and in-plane bending modes are observed at lower wavenumbers. researchgate.net The stretching and bending vibrations of hydroxyl groups and water molecules give rise to bands in the higher frequency region, typically between 3000 and 3700 cm⁻¹. researchgate.netresearchgate.net The positions and shapes of these bands can provide information on the degree of hydration and the presence of different types of water molecules (lattice vs. adsorbed). researchgate.net
| Vibrational Mode | Dypingite (cm⁻¹) | Hydromagnesite (cm⁻¹) | Nesquehonite (cm⁻¹) |
| OH Stretching (MgOH) | 3689 researchgate.net | 3685, 3648, 3511, 3446, 3430 scispace.com | - |
| OH Stretching (H₂O) | 3530-3350 researchgate.net | 2940 scispace.com | 2500-4000 mdpi.com |
| CO₃²⁻ Asymmetric Stretching (ν₃) | 1500-1400 researchgate.net | 1474, 1413, 1387 scispace.com | 1520, 1469, 1421 mdpi.com |
| CO₃²⁻ Symmetric Stretching (ν₁) | - | - | 1099 mdpi.com |
| CO₃²⁻ Out-of-plane Bending (ν₂) | - | - | 854 mdpi.com |
| CO₃²⁻ In-plane Bending (ν₄) | - | 758, 728, 716, 708 scispace.com | - |
Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to the symmetric vibrations of non-polar bonds. acs.orgdoaj.org For hydrated magnesium carbonates, the symmetric stretching mode of the carbonate ion (ν₁) gives rise to a very intense band in the Raman spectrum, typically around 1100 cm⁻¹. scispace.comresearchgate.net This peak is often used for the identification and quantification of different magnesium carbonate phases. doaj.orgresearchgate.net The positions of other Raman bands, corresponding to carbonate bending modes and lattice vibrations, can also be used to distinguish between minerals like dypingite and artinite. researchgate.net Raman spectroscopy has also been employed to study the structural changes in nesquehonite under high pressure. nih.gov The disordered nature of some phases, like dypingite, can present challenges in obtaining high-quality Raman spectra. researchgate.net
| Vibrational Mode | Dypingite (cm⁻¹) | Artinite (cm⁻¹) | Hydromagnesite (cm⁻¹) | Nesquehonite (cm⁻¹) |
| OH Stretching (MgOH) | 3600 researchgate.net | 3593 researchgate.net | 3516, 3447, 3416 scispace.com | - |
| OH Stretching (H₂O) | - | 3229, 3030 researchgate.net | - | 3100-3600 nih.gov |
| CO₃²⁻ Symmetric Stretching (ν₁) | 1120 researchgate.net | 1092 researchgate.net | 1121 scispace.com | ~1100 nih.gov |
| CO₃²⁻ Asymmetric Stretching (ν₃) | 1524, 1447, 1366 researchgate.net | 1465, 1412 researchgate.net | 1520, 1490, 1451, 1404 scispace.com | 1516, 1425 nih.gov |
| CO₃²⁻ In-plane Bending (ν₄) | 760, 725 researchgate.net | - | - | 773, 707 nih.gov |
| CO₃²⁻ Out-of-plane Bending (ν₂) | 800 researchgate.net | 790 researchgate.net | - | - |
| Lattice Vibrations | - | - | - | 344, 311, 273, 228, 199, 187, 167, 119 nih.gov |
Electron Microscopy for Morphological and Microstructural Characterization
Electron microscopy techniques are indispensable for visualizing the intricate morphology and microstructure of magnesium;carbonate;hydroxide;pentahydrate, commonly known as hydromagnesite. These methods provide high-resolution images that reveal details from the micrometer scale down to the nanometer level, offering insights into particle shape, size, and internal arrangement.
Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography and morphology of hydromagnesite particles. mdpi.com SEM analysis reveals that hydromagnesite can exhibit a variety of morphologies depending on its origin (natural or synthetic) and formation conditions.
Commonly observed morphologies include rosette-like clusters, flower-like structures, and aggregates of platy or blocky crystals. uclan.ac.ukresearchgate.netresearchgate.net In natural mixtures with huntite, hydromagnesite particles are typically larger and more blocky compared to the fine, platy huntite particles. uclan.ac.uk SEM studies on synthetic hydromagnesite have detailed the transformation from initial acicular-shaped crystals to more complex structures, such as 3D spiderweb-like assemblies composed of nanosheets. researchgate.net At 327 K, flake-like particles have been observed forming along the steps of screw dislocations on the crystal sides and top. researchgate.net
The particle size of hydromagnesite is variable, with individual crystals often having diameters greater than 1 micron. uclan.ac.uk However, under controlled synthesis conditions, structures assembled from nanosheets can be produced. researchgate.net SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), confirms the elemental composition, identifying the mineral as being composed of magnesium, carbon, and oxygen. researchgate.net
Table 1: Observed Morphologies of Hydromagnesite via SEM
| Morphology | Description | Source(s) |
|---|---|---|
| Rosettes | Distinctive, porous rosettes made of coarser-grained plates. | researchgate.net |
| Blocky Particles | Larger particles, often with diameters greater than 1 micron, interspersed with other minerals. | uclan.ac.uk |
| Flower-like | Crystalline product formed in strong alkaline solutions. | researchgate.net |
| 3D Spiderweb-like | Complex hierarchical structure assembled by nanosheets. | researchgate.net |
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure of hydromagnesite particles. TEM analysis of synthetic hydromagnesite microhemispheres has shown that they are composed of nanoflakes. researchgate.net Electron diffraction (ED) patterns obtained via TEM suggest that these nanoflakes are polycrystalline but exhibit some degree of oriented assembly. researchgate.net This indicates a hierarchical structure where nanoscale building blocks form larger, complex morphologies. researchgate.net
Synchrotron Radiation-Based Scanning Transmission X-ray Microscopy (STXM) is a powerful technique that combines high-resolution imaging with X-ray absorption spectroscopy to provide chemical speciation and mapping. wikipedia.orghelmholtz-imaging.denih.gov STXM has been employed to investigate hydrated magnesium carbonate (HMC) phases, including hydromagnesite, formed from the carbonation of brucite. rsc.orgresearchgate.net
This technique can successfully distinguish between different HMC phases like nesquehonite, dypingite, and hydromagnesite by analyzing their X-ray absorption near-edge structure (XANES) spectra at the Mg and O K-edges. rsc.orgrsc.org Studies have shown that dypingite is considered to have a short-range order and platelet-like morphology similar or identical to hydromagnesite. rsc.org STXM can create chemical maps that visualize the spatial distribution of these different phases within a sample. researchgate.netresearchgate.net For instance, it can map residual brucite and newly formed HMC crystals, revealing how they are interconnected. rsc.orgresearchgate.net This is crucial for understanding the carbonation processes in magnesium-based cements. rsc.org
Thermal Analysis for Decomposition Pathways and Dehydration Behavior
Thermal analysis techniques are critical for understanding the decomposition pathways and dehydration behavior of hydromagnesite when subjected to heat. These methods measure changes in mass and heat flow as a function of temperature, revealing a multi-stage decomposition process.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used simultaneously to study the thermal decomposition of hydromagnesite. ntu.edu.sg The compound decomposes endothermically over a temperature range of approximately 220°C to 550°C, releasing its water and carbon dioxide content. wikipedia.orgcore.ac.ukresearchgate.net This process generally occurs in three main stages. uclan.ac.ukwikipedia.org
The first stage, beginning at around 220°C, involves the release of the four molecules of water of crystallization. wikipedia.orguclan.ac.uk This is followed by the second stage at about 330°C to 412°C, which corresponds to dehydroxylation—the decomposition of the hydroxide ions into an additional molecule of water. uclan.ac.ukwikipedia.orgakjournals.com The final stage is decarbonation, the release of carbon dioxide, which begins at approximately 350°C. wikipedia.org The total mass loss during this complete decomposition is calculated to be around 57%. uclan.ac.uk
DTA curves show corresponding endothermic peaks for each mass loss step. akjournals.com However, under certain conditions, such as high heating rates or a high partial pressure of carbon dioxide, a sharp exothermic peak may appear around 510-540°C. iaea.orgnasa.govresearchgate.net This exotherm is associated with the crystallization of an intermediate phase. iaea.orgnasa.govresearchgate.net
Table 2: Summary of Thermal Decomposition Stages of Hydromagnesite
| Stage | Approximate Temperature Range (°C) | Process | Associated Mass Loss | Source(s) |
|---|---|---|---|---|
| 1 | 220 - 330 | Dehydration (Loss of 4 H₂O of crystallization) | ~15.5% | wikipedia.orguclan.ac.uk |
| 2 | 330 - 460 | Dehydroxylation (Loss of H₂O from OH⁻ groups) | ~3.9% | uclan.ac.ukwikipedia.orguclan.ac.uk |
Note: The specific temperatures can vary depending on factors like heating rate and atmospheric conditions. uclan.ac.ukiaea.orgresearchgate.net
The thermal decomposition of hydromagnesite is not a direct conversion to magnesium oxide; it involves the formation of intermediate phases. The nature of these intermediates is highly dependent on the surrounding atmosphere, particularly the partial pressure of carbon dioxide (PCO₂). uclan.ac.ukuclan.ac.ukiaea.orgresearchgate.net
In an inert atmosphere like helium or under low PCO₂, the decomposition typically proceeds in two main steps: the initial loss of water (dehydration and dehydroxylation) followed by a combined dehydroxylation and decarbonation step. uclan.ac.ukiaea.orgresearchgate.net However, in a CO₂-rich atmosphere or at high heating rates, the pathway changes. uclan.ac.ukiaea.orgresearchgate.net An amorphous magnesium carbonate phase can form after the initial water loss. researchgate.netunav.edu This amorphous phase can then crystallize into magnesite (MgCO₃), a process signaled by a distinct exothermic event in DTA curves around 510-540°C. iaea.orgnasa.govresearchgate.net This newly formed crystalline magnesite then decomposes at a higher temperature than it would if the decarbonation occurred directly from the parent hydromagnesite structure. uclan.ac.ukuclan.ac.ukresearchgate.net The final solid product of the complete decomposition is periclase (MgO). nasa.gov
Other Spectroscopic and Analytical Techniques
Advanced spectroscopic and analytical techniques are crucial for the detailed characterization and structural elucidation of complex hydrated minerals like magnesium carbonate hydroxide pentahydrate. These methods provide insights into the elemental composition, chemical bonding, and local atomic environments within the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹H Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local environments of protons (¹H) in hydrated magnesium carbonates. This technique can distinguish between different types of proton species, such as those in hydroxyl (OH⁻) groups and water (H₂O) molecules, based on their distinct chemical shifts (δ). nih.gov
In the ¹H-MAS-NMR spectra of hydrated magnesium carbonates like dypingite ((MgCO₃)₄·Mg(OH)₂·5H₂O) and related compounds such as hydromagnesite and artinite, specific resonances are observed. nih.govresearchgate.net The hydroxyl protons typically appear at a chemical shift of approximately -1.3 ppm. nih.gov In contrast, the protons associated with the water of hydration resonate in a broader range, generally between +5.0 and +7.0 ppm. nih.gov The presence of multiple water proton signals within this range suggests that the water molecules occupy different local environments within the crystal lattice. nih.gov The ability to deconvolve these spectra allows for the identification and quantification of the different proton-containing phases within the material. researchgate.net
Table 1: Typical ¹H-NMR Chemical Shifts for Hydrated Magnesium Carbonates
| Proton Environment | Chemical Shift (δ) Range (ppm) |
|---|---|
| Hydroxyl (OH⁻) Protons | ~ -1.3 |
| Water (H₂O) Protons | +5.0 to +7.0 |
Data sourced from studies on dypingite and related hydrated magnesium carbonates. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the constituent elements in a material. mdpi.com When analyzing hydrated magnesium carbonates, XPS provides detailed information on the binding energies of magnesium (Mg), oxygen (O), and carbon (C) core level electrons. These binding energies are sensitive to the local chemical environment, allowing for the differentiation between carbonate, hydroxide, and oxide species. mdpi.comresearchgate.net
Studies on the MgO–CO₂–H₂O system, which forms various hydrated magnesium carbonates, have identified characteristic binding energies for the O1s peak. mdpi.com These peaks can be deconvoluted to identify contributions from different oxygen-containing functional groups. The binding energy for oxygen in magnesium oxides is typically found in the range of 530.0–531.0 eV. Oxygen in magnesium hydrates (including hydroxides and water molecules) appears at approximately 530.0–533.2 eV, while oxygen in carbonate groups presents peaks in the 533.2–533.5 eV range. mdpi.com Changes in these binding energies can indicate the transformation of one hydrated carbonate form to another. mdpi.comresearchgate.net
Table 2: O1s Binding Energies in Magnesium-Based Systems from XPS
| Chemical Species | O1s Binding Energy (BE) Range (eV) |
|---|---|
| Magnesium Oxides (MgO) | ~ 530.0 – 531.0 |
| Magnesium Hydrates (Mg(OH)₂, H₂O) | ~ 530.0 – 533.2 |
| Magnesium Carbonates (MgCO₃) | ~ 533.2 – 533.5 |
Data sourced from XPS studies of hydrated magnesium carbonate systems. mdpi.com
Energy Dispersive X-ray Spectroscopy (EDS)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). mdpi.com In the context of magnesium carbonate hydroxide pentahydrate, EDS is primarily used to confirm the presence of the expected constituent elements: magnesium (Mg), carbon (C), and oxygen (O). researchgate.net
Research involving the synthesis and characterization of magnesium-based compounds frequently employs EDS to verify the elemental makeup of the final product. For example, EDS analysis of synthesized magnesium hydroxide nanoparticles confirmed the presence of Mg and O. researchgate.net In studies of composite materials incorporating magnesium carbonate hydroxide, EDS mapping has been utilized to demonstrate the uniform distribution of magnesium throughout the material's matrix. mdpi.com While EDS is a powerful tool for qualitative and semi-quantitative elemental analysis, it provides foundational data that complements the structural and chemical bonding information obtained from other techniques like XRD and XPS.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Magnesium carbonate hydroxide pentahydrate | (MgCO₃)₄·Mg(OH)₂·5H₂O |
| Dypingite | (MgCO₃)₄·Mg(OH)₂·5H₂O |
| Hydromagnesite | 4MgCO₃·Mg(OH)₂·4H₂O |
| Artinite | MgCO₃·Mg(OH)₂·3H₂O |
| Magnesium | Mg |
| Oxygen | O |
| Carbon | C |
| Magnesium Oxide | MgO |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of hydrated magnesium carbonates, DFT calculations provide fundamental insights into their bonding, stability, and spectroscopic properties.
Researchers have employed DFT to characterize the structural and vibrational properties of various magnesium carbonate hydrates. nih.gov Calculations confirm that phases like nesquehonite (MgCO₃·3H₂O) are composed of complex chains of MgCO₃(H₂O)₂, with additional water molecules and hydrogen bonds linking the chains. nih.gov DFT has been instrumental in analyzing the vibrational behavior of these minerals under compression, complementing experimental Raman spectroscopy data. nih.gov For anhydrous magnesium carbonates like magnesite (MgCO₃), DFT calculations have established linear relationships between the cation radius, cation mass, and the resulting vibrational frequencies observed in infrared and Raman spectra. mdpi.com For instance, a linear dependence on the cation radius (Rм) has been identified for the infrared in-plane bending mode in trigonal carbonates. mdpi.com
The following table summarizes key vibrational modes for MgCO₃ as calculated by DFT, demonstrating the predictive power of these computational methods.
| Symmetry | Wavenumber (cm⁻¹) | Relative Intensity (%) |
| Eᵤ | 344 | 25 |
| A₂ᵤ | 351 | 4 |
| A₂ᵤ | 242 | 5 |
| Eᵤ | 301 | 2 |
| Data derived from DFT calculations of lattice vibrations for MgCO₃. mdpi.com |
These computational approaches are vital for interpreting experimental spectra and understanding the atomic-level origins of the material's physical properties.
Molecular Dynamics (MD) Simulations for Growth Mechanisms and Interfacial Phenomena
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. First-principles MD simulations, based on DFT, have been used to investigate the structure and dynamics of hydrated magnesium ions (Mg²⁺) and solvated magnesium carbonate complexes in aqueous solutions. researchgate.netrsc.org These simulations reveal that the first hydration shell of a magnesium ion typically consists of six water molecules. researchgate.netrsc.org However, when carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions coordinate with the magnesium, the coordination number is often reduced. researchgate.netrsc.org
MD simulations show that these carbonate ligands make the magnesium's hydration shell more "labile," meaning water molecules can exchange more easily. researchgate.netrsc.org This has significant implications for the nucleation and growth of magnesium carbonate minerals, as the dehydration of the Mg²⁺ ion is a critical energy barrier. rsc.org Understanding these interfacial phenomena at a molecular level is key to explaining why hydrated magnesium carbonates often form preferentially over the anhydrous and more thermodynamically stable magnesite at ambient conditions. rsc.org
Reactive force fields, developed for MD simulations, have been parameterized to model the formation of magnesium carbonate at mineral-water interfaces. osti.gov These simulations can capture complex processes like the deprotonation of bicarbonate to carbonate at an interface and the subsequent attachment to a magnesium surface, providing insights into the fast nucleation and growth observed under certain experimental conditions. osti.gov
Ab Initio Thermodynamic Modeling of Phase Stability in Mg-Carbonate Systems
Ab initio (or first-principles) thermodynamic modeling combines quantum mechanical calculations with statistical mechanics to predict the stability of different mineral phases under various conditions of temperature and pressure. This approach is particularly valuable for the complex MgO-CO₂-H₂O system, which includes numerous stable and metastable hydrated phases. manchester.ac.uk
Computational frameworks have been developed that link DFT calculations with macroscopic thermodynamics via the experimental chemical potentials of components like MgO, H₂O, and CO₂. pnnl.gov These models can successfully predict the stability of benchmark minerals such as brucite, magnesite, nesquehonite, and hydromagnesite (B1172092). pnnl.gov The models show how subtle changes in experimental conditions can determine which hydrated magnesium carbonate phase will form. pnnl.gov
For example, ab initio thermodynamics has been used to determine how the free energies of magnesium carbonates and their hydrates change with water concentration in CO₂-rich environments, which is relevant for carbon sequestration. researchgate.net These studies have found that even small amounts of water in supercritical CO₂ can have a significant impact on the stability of hydrated minerals like hydromagnesite and nesquehonite, making them more stable than brucite or periclase under these conditions. researchgate.net Such models are extensible and can be used to predict the properties of hypothesized mineral structures or those under conditions that are difficult to access experimentally. pnnl.gov
Prediction of Crystal Structures and Polymorphism under Extreme Conditions (e.g., High Pressure)
Computational methods are increasingly used to predict how crystal structures will change under extreme conditions, such as the high pressures found deep within the Earth. By combining evolutionary algorithms with ab initio free energy calculations, researchers can predict novel high-pressure polymorphs of minerals from their chemical composition alone. uspex-team.org
For the hydrated magnesium carbonate nesquehonite (MgCO₃·3H₂O), joint experimental and computational studies have investigated its behavior at high pressure. acs.orgacs.orgnih.gov These studies confirmed that nesquehonite undergoes two pressure-induced phase transitions at approximately 2.4 GPa and 4.0 GPa at room temperature. acs.orgacs.orgnih.gov DFT calculations support the experimental findings and help to characterize the structures of these new high-pressure phases. nih.gov The transitions involve a distortion and rearrangement of the magnesium-centered polyhedra and a tilting of the carbonate groups. nih.gov Notably, the coordination number of magnesium increases from 6 in standard nesquehonite to 7 in the second high-pressure phase. nih.gov
The table below summarizes the observed pressure-induced phase transitions for nesquehonite.
| Pressure (GPa) | Phase | Key Structural Feature |
| Ambient | Nesquehonite | Mg coordination number: 6 |
| ~2.4 | HP1 | Tilted [CO₃] groups |
| ~4.0 | HP2 | Mg coordination number: 7 |
| Data from joint experimental and computational studies on MgCO₃·3H₂O. nih.govacs.orgacs.org |
These predictive studies are crucial for understanding the geochemistry of carbon in planetary interiors and for materials science applications where materials are subjected to extreme stress.
Computational Analysis of Adsorption Relationships in Carbonation Processes
The process of carbonation, where minerals react with CO₂, is fundamentally governed by adsorption phenomena at the mineral-fluid interface. Computational analysis, particularly using DFT, allows for a detailed investigation of these adsorption relationships. Studies have modeled the adsorption of CO₂ molecules onto the crystalline surfaces of magnesium hydroxide (B78521) (brucite), a key precursor in the carbonation process that forms hydrated magnesium carbonates. researchgate.net
These simulations help to understand the initial steps of carbonation by calculating adsorption energies and identifying the most favorable sites for CO₂ to attach to the mineral surface. This information is critical for controlling the morphology and reaction kinetics of the resulting carbonate products.
Furthermore, computational studies extend to the analysis of adsorption on the carbonate products themselves. For instance, mesoporous magnesium carbonate has been investigated as a potential adsorbent for CO₂ separation. diva-portal.orgresearchgate.net While these studies are often experimental, they are complemented by theoretical models that can explain the high CO₂ uptake based on the material's high surface area and porosity, where CO₂ physisorption occurs. diva-portal.org Computational analysis can also be used to screen the effect of different chemical additives intended to enhance CO₂ adsorption, guiding the development of more efficient carbon capture materials. diva-portal.orgresearchgate.net
Environmental and Geological Context
Natural Occurrence and Mineralogical Studies of Dypingite and Other Hydrated Basic Magnesium Carbonates
Magnesium carbonate hydroxide (B78521) pentahydrate, known mineralogically as dypingite, is a relatively rare hydrous magnesium carbonate. albionfireandice.co.uk It was first identified in the Dypingdal serpentine-magnesite deposit near Snarum, Modum, Norway. handbookofmineralogy.orgmindat.orgwikipedia.org The mineral typically forms as a secondary product resulting from the weathering of magnesium-rich rocks, particularly serpentinites. ngwm2024.semdpi.comnags.net It often appears as white to pale cream-colored coatings, crusts, or globular aggregates on the surfaces of these rocks or in fractures. albionfireandice.co.ukhandbookofmineralogy.orgmindat.org These aggregates can exhibit a radiating internal structure and often have a pearly or silky luster. albionfireandice.co.uksemanticscholar.org
Dypingite is part of a series of hydrated magnesium carbonate minerals that also includes lansfordite (MgCO₃·5H₂O), nesquehonite (MgCO₃·3H₂O), and hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O). ngwm2024.se It is chemically very similar to hydromagnesite, differing primarily in its degree of hydration. mindat.org In natural settings, dypingite is often found in association with other secondary magnesium minerals such as hydromagnesite, nesquehonite, artinite, brucite, and hydrotalcite. handbookofmineralogy.orgmdpi.com
Mineralogical studies have identified dypingite occurrences worldwide in various ultramafic geological settings. albionfireandice.co.uk Notable locations include:
Dypingdal, Norway (type locality) handbookofmineralogy.orgmindat.org
Hagdale, Unst, Shetland Islands, Scotland handbookofmineralogy.org
Kraubath, Styria, Austria handbookofmineralogy.org
Various prefectures in Japan (Aichi, Kumamoto, Gifu) handbookofmineralogy.org
The Vestford Hills, East Antarctica handbookofmineralogy.org
Yukon Territory, Canada handbookofmineralogy.org
Several locations in the USA, including California, Colorado, and New Jersey handbookofmineralogy.org
The Obnazhennaya kimberlite pipe in Yakutia, Russia mdpi.com
The physical and optical properties of dypingite are summarized in the table below.
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | Mg₅(CO₃)₄(OH)₂·5H₂O | handbookofmineralogy.orgwikipedia.orgngwm2024.se |
| Color | Snow-white to gray, pale cream | albionfireandice.co.ukhandbookofmineralogy.org |
| Luster | Pearly, silky | albionfireandice.co.ukhandbookofmineralogy.org |
| Crystal Habit | Reniform, botryoidal, oolitic, or globular aggregates of radially-divergent acicular to flaky crystals | albionfireandice.co.ukhandbookofmineralogy.org |
| Transparency | Semitransparent to opaque | albionfireandice.co.ukhandbookofmineralogy.org |
| Hardness (Mohs) | 2.0 - 3.0 | albionfireandice.co.uk |
| Specific Gravity (Calculated) | 2.15 | handbookofmineralogy.orgsemanticscholar.org |
| Fluorescence | Pale blue under UV light; some material also shows green phosphorescence | handbookofmineralogy.orgsemanticscholar.org |
Studies have also noted the existence of "dypingite-like phases," which represent a continuous series of hydrated basic magnesium carbonates with varying amounts of molecular water, ranging from a minimally hydrated state to the fully hydrated dypingite. ngwm2024.se The degree of hydration can be influenced by environmental humidity, with high humidity favoring the formation of the more hydrated phases. ngwm2024.se
Geochemical Formation Pathways in Aqueous and Hydrothermal Systems
The primary geochemical pathway for the natural formation of dypingite is the low-temperature weathering of ultramafic rocks like serpentinite and peridotite. ngwm2024.semdpi.comnags.net This process involves the interaction of these magnesium silicate-rich rocks with water and atmospheric carbon dioxide. ngwm2024.semdpi.com The weathering breaks down primary minerals, releasing magnesium ions (Mg²⁺) into the aqueous solution, which then react with dissolved carbonate (from CO₂) and hydroxide ions to precipitate a sequence of hydrated magnesium carbonates. mdpi.com
In the Mg-CO₂-H₂O system, dypingite is often considered an intermediate phase in the transformation pathway from nesquehonite (MgCO₃·3H₂O) to the more stable hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). mdpi.com Studies of weathered serpentinite have revealed distinct zones of mineralization, with an outer layer of nesquehonite or lansfordite, and inner layers of dypingite with varying degrees of hydration. ngwm2024.se This suggests that dypingite can form either through the transformation of precursor minerals like nesquehonite or by direct precipitation from weathering fluids. ngwm2024.semdpi.com
Laboratory and industrial synthesis studies have further elucidated the formation pathways. Dypingite and related phases can be synthesized under controlled conditions. For instance, sparging CO₂ through a magnesium hydroxide (Mg(OH)₂) slurry can produce dypingite or hydromagnesite, depending on the reaction conditions and drying time. nags.net The transformation of nesquehonite to hydromagnesite at elevated temperatures (around 50-60°C) in aqueous systems often proceeds through the formation of dypingite as a transitory phase. nags.netrruff.info Similarly, washing less stable precursors like nesquehonite with hot water (e.g., 80°C) can convert them to dypingite. mdpi.com
Hydrothermal synthesis is another pathway for producing hydrated magnesium carbonates. researchgate.netresearchgate.net While much of this research focuses on nesquehonite or anhydrous magnesium carbonate, the principles of controlling temperature, pH, reactant concentrations, and aging time are crucial for selectively crystallizing specific hydrated phases. researchgate.netresearchgate.net For example, the reaction of magnesium sulfate (B86663) (MgSO₄) with sodium carbonate (Na₂CO₃) in aqueous solutions yields different hydrated forms depending on the temperature, with nesquehonite forming at lower temperatures (10-40°C) and other phases at higher temperatures. researchgate.net These synthetic studies confirm that temperature is a critical factor controlling the degree of hydration in the precipitated magnesium carbonate. rruff.info
Role in Global Carbon Cycle and Mineral Carbonation Processes
Hydrated basic magnesium carbonates, including dypingite, play a role in the global carbon cycle, primarily through the process of mineral carbonation. ngwm2024.se This process involves the chemical reaction of CO₂ with minerals containing metal oxides, such as magnesium silicates found in ultramafic rocks. mdpi.comresearchgate.net The weathering of these rocks is a natural, long-term sink for atmospheric CO₂, converting gaseous CO₂ into stable solid carbonate minerals. mdpi.comcolumbia.edu The formation of dypingite and hydromagnesite on weathering serpentinites is a direct manifestation of this natural carbon sequestration. ngwm2024.semdpi.com
The potential for accelerating this process for engineered carbon capture and storage (CCS) has drawn significant scientific interest. nih.govdoria.fi Mineral carbonation of magnesium-rich materials is considered a promising method for the permanent and safe disposal of anthropogenic CO₂ emissions. researchgate.netmdpi.com The resulting magnesium carbonates are thermodynamically stable over geological timescales. doria.firsc.org
Forsterite (Olivine): Mg₂SiO₄ + 2CO₂ → 2MgCO₃ + SiO₂ mdpi.com
Serpentine (B99607): Mg₃Si₂O₅(OH)₄ + 3CO₂ → 3MgCO₃ + 2SiO₂ + 2H₂O mdpi.com
In practice, direct gas-solid carbonation is slow. doria.fi Therefore, multi-step aqueous processes are often employed. mdpi.comresearchgate.net These typically involve leaching magnesium from the silicate (B1173343) mineral into a solution, followed by precipitation of a carbonate mineral. researchgate.netnih.gov Depending on the temperature, pressure, and solution chemistry, the precipitated product can be a range of hydrated magnesium carbonates (like nesquehonite or dypingite) or the anhydrous, more carbon-dense magnesite (MgCO₃). mdpi.comrsc.org While magnesite is the most desirable end-product due to its higher magnesium efficiency and lack of water molecules, metastable hydrated phases like dypingite and hydromagnesite often form first because they nucleate and grow more rapidly at lower temperatures. rsc.org These hydrated carbonates represent a viable and important intermediate or final product in many mineral carbonation schemes. ngwm2024.seresearchgate.net
Biogeochemical Interactions and Biomineralization of Magnesium Carbonates
Biogeochemical processes can significantly influence the precipitation of magnesium carbonate minerals. mdpi.com Microbial activity, in particular, plays a role in creating microenvironments with chemical conditions conducive to carbonate formation. mdpi.comoup.com While research on calcium carbonate biomineralization is extensive, the microbial influence on magnesium carbonates is a growing field of study. mit.edu
Studies have shown that microorganisms, including bacteria, can induce the formation of various calcium-magnesium carbonates. mdpi.com The specific mineral phases that form (e.g., magnesium calcite, aragonite, hydromagnesite) can be influenced by the type of microorganism and environmental factors like the Mg/Ca ratio in the solution. mdpi.com
Cyanobacteria, in particular, have been shown to induce the precipitation of dypingite in alkaline wetland environments. semanticscholar.org The metabolic activity of these photosynthetic organisms can increase the local pH and carbonate alkalinity, driving mineral precipitation. mit.edu Furthermore, the extracellular polymeric substances (EPS) secreted by microbial cells are critical in mediating mineralization. oup.commit.edu EPS are complex mixtures of polysaccharides, proteins, and other organic molecules that can provide nucleation sites for mineral growth, influence crystal morphology, and affect which mineral phase is stabilized. oup.com Research has demonstrated that cyanobacterial EPS can promote the early stabilization of dypingite and that the resulting precipitates can encapsulate cells and preserve organic compounds. mit.edu
The organic molecules involved in biomineralization, such as acidic amino acids (aspartic and glutamic acid), can overcome the kinetic barriers that typically hinder the incorporation of magnesium into carbonate minerals. nih.govacs.org These molecules are thought to facilitate the dehydration of the hydrated Mg²⁺ ion, a key step in forming a carbonate mineral lattice. nih.gov This interaction between organic substrates and dissolved ions is a key mechanism in the biomineralization of magnesium carbonates. acs.org
Environmental Sustainability Aspects of Magnesium Carbonate Hydroxide Pentahydrate Synthesis and Applications
The synthesis and application of magnesium carbonate hydroxide pentahydrate and related compounds are closely linked to environmental sustainability, primarily through carbon capture and utilization (CCU). mdpi.commdpi.com The synthesis of these minerals via carbonation of magnesium-rich rocks or industrial wastes is a method for sequestering CO₂. researchgate.netdoria.fi This approach is considered environmentally friendly as it mimics a natural geological process and converts a greenhouse gas into a stable, non-hazardous solid. coherentmarketinsights.com
The sustainability of mineral carbonation processes depends on the energy efficiency of the entire workflow, from mining and pre-treatment of raw materials to the carbonation reaction itself. mdpi.comresearchgate.net Research focuses on optimizing these processes, for example, by using industrial byproducts rich in magnesium or developing energy-efficient methods for extracting magnesium from minerals. mdpi.comnih.gov The use of magnesium hydroxide, a direct precursor for basic magnesium carbonates, is seen as beneficial in many environmental applications, including wastewater treatment and as a non-toxic flame retardant, because it does not produce harmful byproducts. coherentmarketinsights.commeixi-mgo.com
Beyond carbon sequestration, hydrated magnesium carbonates have potential as "green" building materials. nih.govresearchgate.netmdpi.com For instance, nesquehonite synthesized through CO₂ mineralization can be used to create mortars and cements. researchgate.netmdpi.com These materials have a lower carbon footprint than traditional Portland cement, the production of which is a major source of global CO₂ emissions. mdpi.comrsc.org The fibrous and needle-like crystal habits of hydrated magnesium carbonates can be beneficial for the mechanical performance of these alternative cements. mdpi.com The development of such materials represents a promising avenue for utilizing captured CO₂ in value-added products, contributing to a circular carbon economy.
Future Research Directions and Emerging Trends
Development of Novel Synthesis Methods for Controlled Morphology and Particle Size
The precise control over the morphology and particle size of magnesium carbonate hydroxide (B78521) pentahydrate is critical for tailoring its properties for specific applications. Researchers are actively developing novel synthesis methods to move beyond conventional precipitation techniques. Current research indicates that reaction parameters such as temperature and pH are significant factors in determining the final crystal morphology. nih.gov
For instance, studies have demonstrated that by carefully adjusting the reaction temperature and the pH of the initial solution, different morphologies of magnesium carbonate hydrates can be synthesized. nih.gov At lower temperatures (room temperature to 328 K) and corresponding lower pH values, needle-like structures are predominantly formed. nih.gov As the temperature and pH increase, the morphology transitions to sheet-like crystallites, which can further assemble into more complex layered structures like rosettes or cake-like particles at higher temperatures (333-368 K). nih.gov
Another promising approach is the hydration-carbonation method. Research has shown that optimizing hydration temperature and duration can yield spherical basic magnesium carbonate particles with a regular shape and uniform size, particularly at a hydration temperature of 50°C for 1.5 hours. icm.edu.plresearchgate.net Deviations from these optimal conditions, such as prolonged hydration or higher temperatures, tend to result in irregular morphologies. icm.edu.plresearchgate.net The exploration of these synthesis routes is crucial for producing materials with desired characteristics, such as improved performance in flame retardant applications. icm.edu.plicm.edu.pl
Table 1: Influence of Synthesis Parameters on Magnesium Carbonate Hydrate (B1144303) Morphology
| Parameter | Condition | Resulting Morphology | Source(s) |
| Temperature | Room Temperature - 328 K | Needle-like | nih.gov |
| 333 K - 368 K | Sheet-like, assembling into rosettes or layers | nih.gov | |
| 50°C (Hydration) | Spherical, uniform particles | icm.edu.plresearchgate.net | |
| pH | Lower values (relative to temp) | Needle-like | nih.gov |
| Higher values (relative to temp) | Sheet-like | nih.gov | |
| Hydration Time | 1.5 hours (at 50°C) | Spherical, uniform particles | icm.edu.plresearchgate.net |
| Extended duration | Irregular, fragmented structures | icm.edu.pl |
In-Situ Characterization Techniques for Understanding Dynamic Formation Processes
To fully comprehend the mechanisms governing the crystallization and morphological evolution of magnesium carbonate hydroxide pentahydrate, researchers are increasingly turning to in-situ characterization techniques. These methods allow for the real-time observation of the dynamic processes of nucleation and growth as they occur within the reaction environment.
Techniques such as in-situ synchrotron single-crystal X-ray diffraction (XRD) are powerful tools for studying the structural stability and phase transitions of hydrated magnesium carbonates under various pressure and temperature conditions. desy.de This approach provides direct insight into atomic rearrangements and changes in the crystal lattice during formation or transformation. desy.de By observing these dynamic changes, scientists can better understand the pathways of formation and the factors that control them. Other analytical methods, including scanning electron microscopy (SEM) and conventional XRD, are used to analyze the morphology and crystal structure of the final products synthesized under different conditions, providing crucial data that complements in-situ findings. icm.edu.plicm.edu.pl
Advanced Computational Modeling for Complex Magnesium Carbonate Hydrate Systems
Advanced computational modeling has emerged as an indispensable tool for investigating complex magnesium carbonate hydrate systems at the molecular level. These simulations provide insights that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and molecular dynamics are being employed to predict material properties and understand reaction mechanisms. nih.gov
An ab initio thermodynamic framework, developed using DFT, allows for the prediction of the properties of various hydrated magnesium carbonate minerals. nih.gov This model can explain how minor differences in experimental conditions dictate which specific hydrate, such as nesquehonite or hydromagnesite (B1172092), will form. nih.gov DFT-based simulations are also used to investigate the physical nature of reactions during the carbonation of magnesium hydroxide (Mg(OH)2), a key process in the formation of HMCs. nih.gov
Molecular dynamics simulations have been utilized to understand how hydration and carbonation conditions influence the morphology of the resulting carbonate. icm.edu.pl For example, simulations have shown that certain crystal faces of magnesium oxide (MgO) precursors promote the formation of magnesium hydroxide nuclei, which in turn affects the morphology of the final carbonate product. icm.edu.pl These computational approaches corroborate experimental findings and provide a deeper understanding of the liquid-gas-solid adsorption relationships during the carbonation process. icm.edu.pl
Table 2: Computational Modeling Techniques in Magnesium Carbonate Hydrate Research
| Modeling Technique | Application / Area of Investigation | Key Findings | Source(s) |
| Density Functional Theory (DFT) | Predicting thermodynamic properties of hydrated minerals. | Small changes in conditions determine the resulting mineral phase. | nih.gov |
| Investigating reaction mechanisms in MgO/Mg(OH)2 carbonation. | Elucidates energy barriers and reaction pathways for HMC formation. | nih.gov | |
| Complementing experimental data on phase stability. | Provides theoretical support for observed phase transitions under pressure. | desy.de | |
| Molecular Dynamics (MD) | Simulating the influence of hydration conditions on morphology. | Higher energy crystal faces of precursors promote nucleation. | icm.edu.pl |
| First-Principles MD | Studying the structure and dynamics of solvated magnesium carbonates. | Investigates the coordination of carbonate ions to magnesium in aqueous solutions. | psu.edu |
Exploration of New Functional Applications in Materials Science and Engineering
Research into magnesium carbonate hydroxide pentahydrate and related compounds is uncovering new functional applications in materials science and engineering. Its properties make it a versatile material with growing potential in several industrial sectors.
A significant area of application is in flame retardant materials. researchgate.neticm.edu.pl Due to its excellent flame-retardant properties and clean decomposition products (magnesium oxide, water, and carbon dioxide), it is gaining prominence as an environmentally friendly, non-halogenated flame retardant and smoke suppressant for plastics and rubber. scienceandlaboratoryexp.comatamanchemicals.com
Furthermore, there is increasing interest in its use as a "green" building material. researchgate.net Some hydrated magnesium carbonates, like nesquehonite, exhibit cementitious behavior, suggesting potential applications in sustainable construction. researchgate.net Other established uses that continue to be explored include its role as a filler and reinforcing agent in the rubber industry, a component in paints and coatings, and an intermediate in the production of magnesium oxide. scienceandlaboratoryexp.com Its application in environmental remediation, such as in wastewater treatment for the removal of heavy metal ions, is also an area of active development.
Investigation of Long-Term Stability and Reactivity in Diverse Environments
A critical aspect of future research is the investigation of the long-term stability and reactivity of magnesium carbonate hydroxide pentahydrate. Many hydrated magnesium carbonates are thermodynamically metastable, which can pose challenges for applications requiring long-term durability, such as CO2 sequestration and storage. researchgate.net
The thermodynamically stable phase under ambient conditions is the anhydrous magnesite (MgCO3), but its formation is often kinetically inhibited at lower temperatures in water-rich environments, leading to the formation of various hydrated forms instead. nih.gov Research using high-pressure and high-temperature diffraction studies has shown that hydrated carbonates like nesquehonite undergo phase transitions and dehydration under different conditions. nih.gov Understanding these transformations is crucial for predicting the material's behavior over time. While the compound is generally stable in air, it decomposes upon heating, typically around 350°C. atamanchemicals.com Further studies are necessary to fully characterize its reactivity and degradation pathways in diverse environmental settings to ensure its safe and effective use in long-term applications.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for magnesium carbonate hydroxide pentahydrate, and how do reaction conditions influence hydration states?
- Methodological Answer : The compound can be synthesized via precipitation by reacting magnesium sulfate (MgSO₄) with sodium carbonate (Na₂CO₃) at 0–10°C. Maintaining low temperatures ensures the formation of the pentahydrate phase, while higher temperatures (>20°C) favor trihydrate or basic carbonate formation . For purity, excess MgSO₄ and slow evaporation are recommended to avoid mixed hydration states. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm the hydrate phase .
Q. How can researchers characterize the thermal stability and hydration states of magnesium carbonate hydroxide pentahydrate?
- Methodological Answer : Use TGA to track mass loss during heating (e.g., ~5 H₂O molecules at 100–150°C, followed by CO₂ release at 350–500°C). XRD identifies intermediate phases (e.g., MgO formation above 400°C). Solubility studies at 25°C (Ksp = 3.79×10⁻⁶ for pentahydrate vs. 2.38×10⁻⁶ for trihydrate) clarify hydration-dependent behavior .
Q. What factors govern the solubility of magnesium carbonate hydroxide pentahydrate in aqueous systems?
- Methodological Answer : Solubility is pH-dependent and influenced by ionic strength. Measure equilibrium constants (Ksp) via ion-selective electrodes or conductivity assays. The pentahydrate’s higher solubility compared to trihydrate (3.79×10⁻⁶ vs. 2.38×10⁻⁶) reflects structural water’s role in lattice stability .
Advanced Research Questions
Q. How can thermal decomposition kinetics be optimized to synthesize high-purity MgO for refractory ceramics?
- Methodological Answer : Perform controlled calcination (ramp rates: 5–10°C/min) under inert atmospheres to prevent carbonate reabsorption. In situ XRD monitors phase transitions (e.g., MgCO₃ → MgO at 400–500°C). Particle size analysis (SEM) reveals that slower heating rates yield finer MgO powders, enhancing ceramic sintering .
Q. How can contradictions in reported hydration states (e.g., trihydrate vs. pentahydrate) be resolved during synthesis?
- Methodological Answer : Systematically vary reaction parameters (temperature, Mg²⁺:CO₃²⁻ ratio, aging time) and characterize products using XRD and TGA. For example, at 0°C with excess MgSO₄, pentahydrate dominates, while trihydrate forms at 20–30°C . Synchrotron-based techniques can detect metastable intermediates.
Q. What mechanistic insights explain the role of magnesium carbonate hydroxide pentahydrate in carbon capture technologies?
- Methodological Answer : Study CO₂ chemisorption via in situ FTIR or gas sorption analyzers. The compound’s basic Mg(OH)₂ sites react with CO₂ to form MgCO₃, with hydration water facilitating ion mobility. Kinetic modeling (e.g., Avrami-Erofeev) quantifies reaction rates under varying humidity and temperature .
Q. How does magnesium carbonate hydroxide pentahydrate act as a precursor in glass-ceramics with ZrO₂/SnO₂ nucleating agents?
- Methodological Answer : Incorporate the compound into MgO-Al₂O₃-SiO₂ glass matrices via melt-quenching. Use differential scanning calorimetry (DSC) to identify nucleation temperatures (~700°C). ZrO₂ enhances crystallinity (XRD), while SnO₂ modifies optical transparency. Energy-dispersive X-ray spectroscopy (EDS) confirms elemental distribution .
Q. What phase transitions occur during dehydration, and how do they impact material properties?
- Methodological Answer : Employ in situ high-temperature XRD to track structural changes. The pentahydrate loses water in stages: 3 H₂O at 100°C, 2 H₂O at 150°C, followed by MgCO₃ decomposition. Residual hydroxyl groups in MgO influence porosity, measurable via Brunauer-Emmett-Teller (BET) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
